molecular formula C5H9Cl B13360382 Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane

Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane

Cat. No.: B13360382
M. Wt: 104.58 g/mol
InChI Key: QSOLBSRMEMQEGA-RFZPGFLSSA-N
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Description

Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane is a cyclopropane derivative characterized by the presence of a chloromethyl group and a methyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane typically involves the cyclopropanation of suitable precursors. One common method is the reaction of alkenes with diazomethane in the presence of a catalyst, such as rhodium or copper complexes. The reaction conditions often include low temperatures and inert atmospheres to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed to facilitate the direct introduction of functional groups into organic compounds, making the process more sustainable and versatile .

Chemical Reactions Analysis

Types of Reactions

Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane can undergo various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reduction of the compound can lead to the formation of hydrocarbons or other reduced derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane), and catalysts (e.g., palladium complexes).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).

Major Products Formed

    Substitution: Amines, thiols, and other substituted derivatives.

    Oxidation: Alcohols, ketones, and carboxylic acids.

    Reduction: Hydrocarbons and reduced derivatives.

Scientific Research Applications

Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane involves its interaction with molecular targets through its functional groups. The chloromethyl group can participate in nucleophilic substitution reactions, while the cyclopropane ring can undergo ring-opening reactions under certain conditions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.

Comparison with Similar Compounds

Rel-(1S,2R)-1-(chloromethyl)-2-methylcyclopropane can be compared with other cyclopropane derivatives, such as:

    Rel-(1S,2R)-2-(methoxymethyl)cyclopropane: Similar in structure but with a methoxymethyl group instead of a chloromethyl group.

    Rel-(1S,2R)-1-(bromomethyl)-2-methylcyclopropane: Similar in structure but with a bromomethyl group instead of a chloromethyl group.

    Rel-(1S,2R)-1-(hydroxymethyl)-2-methylcyclopropane: Similar in structure but with a hydroxymethyl group instead of a chloromethyl group.

These compounds share structural similarities but differ in their reactivity and applications due to the nature of the substituent groups.

Properties

Molecular Formula

C5H9Cl

Molecular Weight

104.58 g/mol

IUPAC Name

(1S,2R)-1-(chloromethyl)-2-methylcyclopropane

InChI

InChI=1S/C5H9Cl/c1-4-2-5(4)3-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1

InChI Key

QSOLBSRMEMQEGA-RFZPGFLSSA-N

Isomeric SMILES

C[C@@H]1C[C@@H]1CCl

Canonical SMILES

CC1CC1CCl

Origin of Product

United States

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